molecular formula C19H23N5O5 B11041726 ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate

ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate

Cat. No.: B11041726
M. Wt: 401.4 g/mol
InChI Key: QBQWIMZLMPJTJE-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced but often involve the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3-{2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate can be compared with other similar compounds, such as:

    Ethyl 3-{2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}butanoate: This compound has a similar structure but with a butanoate group instead of a propanoate group.

    Ethyl 3-{2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}acetate: This compound has an acetate group instead of a propanoate group.

The uniqueness of ethyl 3-{2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino-(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C19H23N5O5/c1-3-27-16(25)7-5-13-11(2)21-19(23-17(13)26)24-18(20)22-12-4-6-14-15(10-12)29-9-8-28-14/h4,6,10H,3,5,7-9H2,1-2H3,(H4,20,21,22,23,24,26)

InChI Key

QBQWIMZLMPJTJE-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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